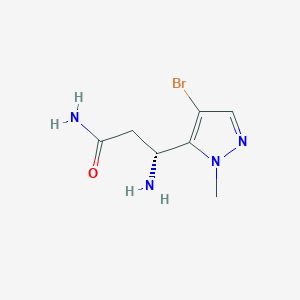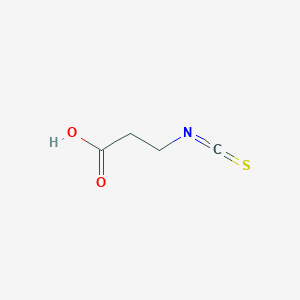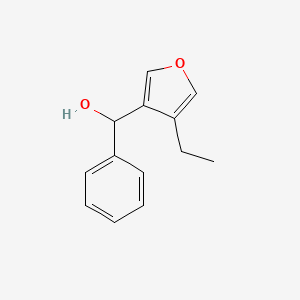
(4-Ethylfuran-3-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethylfuran-3-yl)(phenyl)methanol is an organic compound with the molecular formula C13H14O2 It is characterized by the presence of a furan ring substituted with an ethyl group at the 4-position and a phenylmethanol group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylfuran-3-yl)(phenyl)methanol typically involves the reaction of 4-ethylfuran with benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, where the furan ring acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack and promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethylfuran-3-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of (4-Ethylfuran-3-yl)(phenyl)ketone or (4-Ethylfuran-3-yl)(phenyl)aldehyde.
Reduction: Formation of (4-Ethylfuran-3-yl)(phenyl)methane.
Substitution: Formation of substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
(4-Ethylfuran-3-yl)(phenyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Ethylfuran-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methylfuran-3-yl)(phenyl)methanol
- (4-Propylfuran-3-yl)(phenyl)methanol
- (4-Butylfuran-3-yl)(phenyl)methanol
Uniqueness
(4-Ethylfuran-3-yl)(phenyl)methanol is unique due to the presence of the ethyl group at the 4-position of the furan ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkyl substituents, this compound may exhibit distinct properties and applications.
Propiedades
Fórmula molecular |
C13H14O2 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(4-ethylfuran-3-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14O2/c1-2-10-8-15-9-12(10)13(14)11-6-4-3-5-7-11/h3-9,13-14H,2H2,1H3 |
Clave InChI |
GVVXQFGVRDLKRM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=COC=C1C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


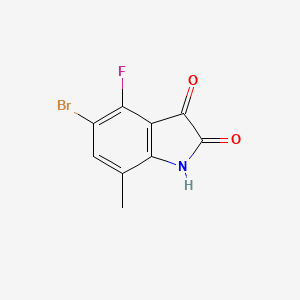
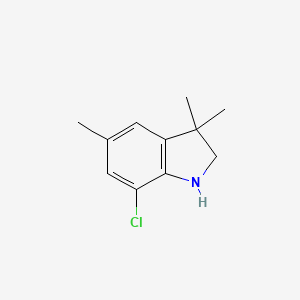
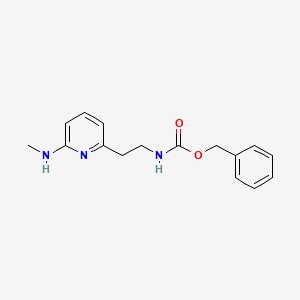
![(R)-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid](/img/structure/B13086603.png)

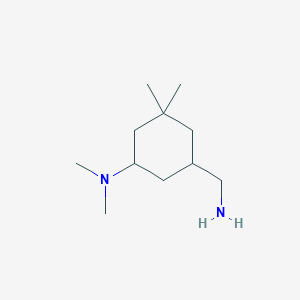
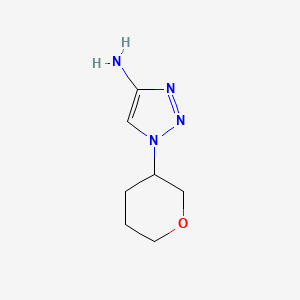
![3-[(2-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13086614.png)
![6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B13086616.png)
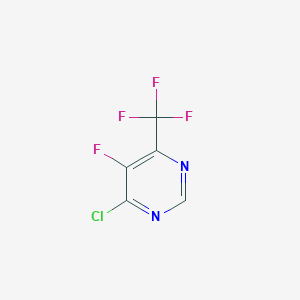
![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B13086625.png)

